molecular formula C11H16N2O2 B1629227 3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide CAS No. 473730-93-7

3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide

Cat. No.: B1629227
CAS No.: 473730-93-7
M. Wt: 208.26 g/mol
InChI Key: RBISUDUPJHZIPL-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzamide, characterized by the presence of amino and hydroxy functional groups on the benzene ring, along with isopropyl and methyl substituents on the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 2-hydroxybenzamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amide nitrogen is alkylated with isopropyl and methyl groups using appropriate alkylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-amino-2-oxo-N-isopropyl-N-methylbenzamide.

    Reduction: Formation of 3-amino-2-hydroxy-N-isopropyl-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.

    Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with target molecules, influencing their activity. The isopropyl and methyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-hydroxybenzamide: Lacks the isopropyl and methyl groups, making it less lipophilic.

    2-Hydroxy-N-isopropyl-N-methylbenzamide: Lacks the amino group, reducing its ability to form hydrogen bonds.

    3-Amino-N-isopropyl-N-methylbenzamide: Lacks the hydroxy group, affecting its reactivity and solubility.

Uniqueness

3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide is unique due to the combination of functional groups that confer specific chemical and physical properties. The presence of both amino and hydroxy groups allows for versatile reactivity, while the isopropyl and methyl groups enhance its lipophilicity and potential biological activity.

Properties

IUPAC Name

3-amino-2-hydroxy-N-methyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)13(3)11(15)8-5-4-6-9(12)10(8)14/h4-7,14H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBISUDUPJHZIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609730
Record name 3-Amino-2-hydroxy-N-methyl-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473730-93-7
Record name 3-Amino-2-hydroxy-N-methyl-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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